Cas no 922053-13-2 (N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound featuring a tetrahydroquinoline core linked to a trifluoromethyl-substituted benzamide moiety. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical and agrochemical applications. The ethyl-substituted tetrahydroquinoline scaffold contributes to its structural rigidity, potentially improving binding affinity in target interactions. This compound may serve as an intermediate or active ingredient in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined molecular structure allows for precise modifications to optimize physicochemical properties and biological activity. The compound is typically handled under controlled conditions due to its synthetic complexity.
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide structure
922053-13-2 structure
商品名:N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
CAS番号:922053-13-2
MF:C19H17F3N2O2
メガワット:362.345695257187
CID:5954798
PubChem ID:18571217

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
    • Benzamide, N-(1-ethyl-1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-4-(trifluoromethyl)-
    • N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
    • AKOS024633721
    • 922053-13-2
    • F2266-0036
    • インチ: 1S/C19H17F3N2O2/c1-2-24-16-9-8-15(11-13(16)5-10-17(24)25)23-18(26)12-3-6-14(7-4-12)19(20,21)22/h3-4,6-9,11H,2,5,10H2,1H3,(H,23,26)
    • InChIKey: HCWGUFBLCZJWHC-UHFFFAOYSA-N
    • ほほえんだ: C(NC1C=CC2=C(C=1)CCC(=O)N2CC)(=O)C1=CC=C(C(F)(F)F)C=C1

計算された属性

  • せいみつぶんしりょう: 362.12421228g/mol
  • どういたいしつりょう: 362.12421228g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 529
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • 密度みつど: 1.323±0.06 g/cm3(Predicted)
  • ふってん: 474.3±45.0 °C(Predicted)
  • 酸性度係数(pKa): 12.14±0.20(Predicted)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2266-0036-2mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
922053-13-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2266-0036-30mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
922053-13-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2266-0036-1mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
922053-13-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2266-0036-3mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
922053-13-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2266-0036-100mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
922053-13-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2266-0036-2μmol
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
922053-13-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2266-0036-10μmol
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
922053-13-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2266-0036-5mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
922053-13-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2266-0036-5μmol
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
922053-13-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2266-0036-4mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
922053-13-2 90%+
4mg
$66.0 2023-05-16

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide 関連文献

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamideに関する追加情報

Recent Advances in the Study of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide (CAS: 922053-13-2)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide (CAS: 922053-13-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique tetrahydroquinoline scaffold and trifluoromethylbenzamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide has been optimized to achieve higher yields and purity, as reported in several recent publications. Key advancements include the use of novel catalytic systems and green chemistry approaches, which have significantly improved the scalability and environmental sustainability of the process. These developments are critical for the compound's potential transition from laboratory-scale research to industrial production.

Pharmacological evaluations of this compound have revealed its efficacy in modulating specific biological targets, particularly in the context of inflammatory and oncological pathways. In vitro and in vivo studies have demonstrated its ability to inhibit key enzymes and receptors involved in these pathways, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and certain types of cancer. The trifluoromethyl group has been identified as a critical structural feature contributing to its bioactivity and metabolic stability.

Mechanistic studies have further elucidated the compound's interactions at the molecular level. X-ray crystallography and molecular docking simulations have provided insights into its binding modes with target proteins, highlighting the importance of the tetrahydroquinoline core in maintaining optimal binding affinity. These findings are instrumental in guiding the design of derivatives with enhanced potency and selectivity.

Despite these promising results, challenges remain in the development of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide as a drug candidate. Issues such as bioavailability, toxicity, and off-target effects need to be addressed through comprehensive preclinical studies. Recent efforts have focused on structural modifications to improve these parameters, with some derivatives showing improved pharmacokinetic profiles in animal models.

In conclusion, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide represents a promising scaffold for drug discovery, with recent research underscoring its therapeutic potential and providing a foundation for future studies. Continued investigation into its mechanisms, optimization of its properties, and exploration of its applications in various disease models will be essential to fully realize its potential in the clinic.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd